Cas no 238-05-1 (Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI))
![Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) structure](https://www.kuujia.com/scimg/cas/238-05-1x500.png)
238-05-1 structure
Product name:Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
- 2,3-Perinaphthylene-5,6-benzoquinoline
- acenaphtho<1,2-b>benzo<f>quinoline
- 238-05-1
- AGN-PC-0NG7RJ
- DTXSID20455957
-
- Inchi: InChI=1S/C23H13N/c1-2-8-16-14(5-1)11-12-21-19(16)13-20-17-9-3-6-15-7-4-10-18(22(15)17)23(20)24-21/h1-13H
- InChI Key: XZINVNJPMNGWRG-UHFFFAOYSA-N
- SMILES: C1C=CC2C3=C(C4C(C=13)=CC1=C(C=CC3C=CC=CC=31)N=4)C=CC=2
Computed Properties
- Exact Mass: 303.10489
- Monoisotopic Mass: 303.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Related Literature
-
1. Highly site-selective alkylation reaction of bent aza-heterocycles by alkyllithium and alkyl halidesDipanjan Pan,Bidhan C. Roy,Gandhi K. Kar,Jayanta K. Ray J. Chem. Soc. Perkin Trans. 1 2000 2171
238-05-1 (Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)) Related Products
- 3469-20-3(2,3-Diphenyl-1H-indole)
- 52839-45-9(3,4-Diphenylisoquinoline)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
